Tuberculostearic acid
Overview
Description
Tuberculostearic acid is a saturated fatty acid produced by bacteria belonging to the order Actinomycetales, particularly Mycobacterium tuberculosis . This compound is characterized by its unique structure, which includes a methyl group at the tenth carbon position of the stearic acid chain. This compound is significant due to its diagnostic value, biofuel properties, and role in membrane dynamics .
Scientific Research Applications
Tuberculostearic acid has a wide range of scientific research applications:
Mechanism of Action
Target of Action
Tuberculostearic acid (TBSA), also known as 10-Methyloctadecanoic acid, is a fatty acid unique to mycobacteria and some corynebacteria . The primary target of TBSA is the bacterial cell membrane, where it plays a significant role in membrane dynamics .
Mode of Action
TBSA interacts with its target, the bacterial cell membrane, by integrating into the lipid bilayer. This integration affects the fluidity and stability of the membrane . The production of TBSA can be inhibited by the addition of pivalic acid to mycobacterial growth cultures or by a gene knockout encoding a flavin adenine dinucleotide (FAD)-binding oxidoreductase .
Biochemical Pathways
The biosynthesis of TBSA involves a two-step process. A SAM-dependent methyltransferase encoded by the bfaB gene and a FAD-binding oxidoreductase are both required in this process . . This results in the production of an intermediate, termed 10-methylene stearate, which is detected only in specific strains .
Pharmacokinetics
It is known that tbsa is a major constituent of the cell wall in mycobacteria , suggesting that it is well-distributed within the bacterial cell.
Result of Action
The presence of TBSA in the cell membrane contributes to the unique properties of mycobacterial membranes, including their resistance to certain antibiotics . The production of tbsa can be inhibited, leading to changes in the bacterial cell membrane and potentially affecting the bacterium’s survival .
Action Environment
Environmental factors can influence the production of TBSA. For example, the addition of pivalic acid to mycobacterial growth cultures can inhibit TBSA production . Furthermore, different mycobacterial strains show differential production of TBSA, suggesting that genetic factors also play a role .
Future Directions
Biochemical Analysis
Biochemical Properties
Tuberculostearic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly a SAM-dependent methyltransferase encoded by bfaB and a flavin adenine dinucleotide (FAD)-binding oxidoreductase . These interactions are crucial for the two-step biosynthesis of this compound .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function by affecting membrane dynamics . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its effects on gene expression. It is produced by an enzyme called Cfa, and its loss can cause a growth defect and slow reformation of a membrane domain near the pole of the rod-shaped cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that the production of this compound can be inhibited by the addition of pivalic acid to mycobacterial growth cultures . This suggests that this compound has a certain degree of stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors during its biosynthesis . Detailed information about its effects on metabolic flux or metabolite levels is not currently available.
Subcellular Localization
This compound is localized within the intracellular membrane domain (IMD), where it controls both cellular growth and recovery from membrane fluidization by facilitating subpolar localization of the IMD . This suggests that this compound plays a crucial role in the subcellular localization and activity of the IMD.
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of tuberculostearic acid involves a two-step enzymatic process. The first step is catalyzed by a S-adenosyl-L-methionine-dependent methyltransferase, which adds a methyl group to oleic acid, forming 10-methylene stearate. The second step involves a flavin adenine dinucleotide-binding oxidoreductase, which converts 10-methylene stearate to this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through the cultivation of Mycobacterium species under controlled conditions. The addition of pivalic acid to the growth medium can inhibit the production of this compound, allowing for the selective production of intermediates . This method is crucial for understanding the biosynthesis and regulation of this compound in mycobacteria.
Chemical Reactions Analysis
Types of Reactions: Tuberculostearic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involving this compound typically require catalysts or specific reaction conditions to facilitate the replacement of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield shorter-chain fatty acids or carboxylic acids, while reduction can produce alcohols or alkanes.
Comparison with Similar Compounds
Stearic Acid: A saturated fatty acid without the methyl group at the tenth carbon position.
Oleic Acid: An unsaturated fatty acid that serves as the substrate for the biosynthesis of tuberculostearic acid.
Mycolic Acids: Long-chain fatty acids found in the cell walls of mycobacteria, similar in function to this compound but with different structural features.
Uniqueness: this compound is unique due to its specific methylation at the tenth carbon position, which is not found in other common fatty acids. This structural feature contributes to its diagnostic value and its role in the unique membrane dynamics of mycobacteria .
Properties
IUPAC Name |
10-methyloctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOUGZFCUMNGOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862155 | |
Record name | Tuberculostearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tuberculostearic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004085 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
542-47-2 | |
Record name | Tuberculostearic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tuberculostearic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tuberculostearic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TUBERCULOSTEARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2LR962W58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tuberculostearic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004085 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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